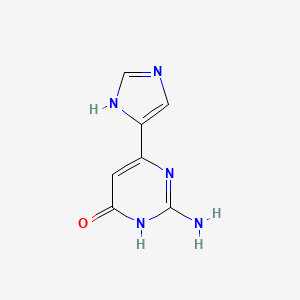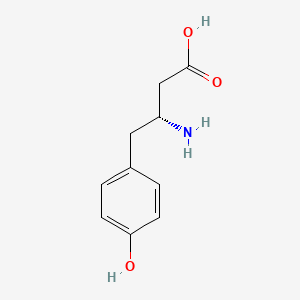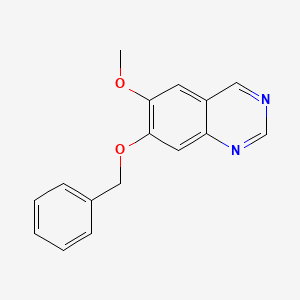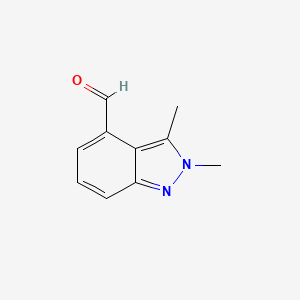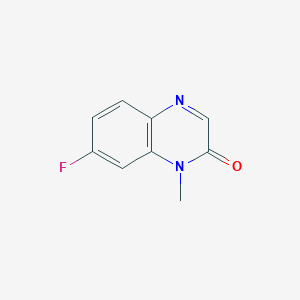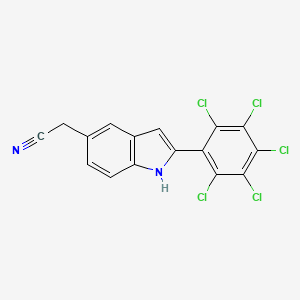
2-(Perchlorophenyl)indole-5-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Perchlorophenyl)indole-5-acetonitrile is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The unique structure of this compound, which includes a perchlorophenyl group attached to an indole ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perchlorophenyl)indole-5-acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole ring, which can be derived from various precursors such as aniline derivatives.
Formation of Indole Ring: The indole ring is formed through cyclization reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Introduction of Perchlorophenyl Group: The perchlorophenyl group is introduced through electrophilic substitution reactions, where the indole ring reacts with perchlorophenyl halides in the presence of a base.
Acetonitrile Group Addition: The final step involves the addition of the acetonitrile group, which can be achieved through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Perchlorophenyl)indole-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the perchlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Perchlorophenyl)indole-5-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Perchlorophenyl)indole-5-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetonitrile: A naturally occurring compound with similar structural features but different biological activities.
2-Phenylindole: Another indole derivative with a phenyl group instead of a perchlorophenyl group, used in different research contexts.
5-Bromo-2-(chlorophenyl)indole: A halogenated indole derivative with distinct chemical properties.
Uniqueness
2-(Perchlorophenyl)indole-5-acetonitrile is unique due to the presence of the perchlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H7Cl5N2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[2-(2,3,4,5,6-pentachlorophenyl)-1H-indol-5-yl]acetonitrile |
InChI |
InChI=1S/C16H7Cl5N2/c17-12-11(13(18)15(20)16(21)14(12)19)10-6-8-5-7(3-4-22)1-2-9(8)23-10/h1-2,5-6,23H,3H2 |
InChI Key |
ABIQEHKBTFYQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)C=C(N2)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


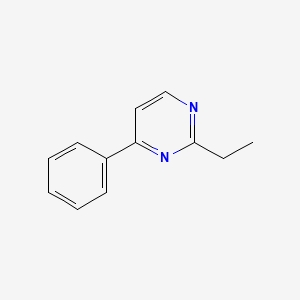
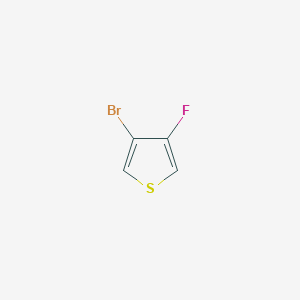
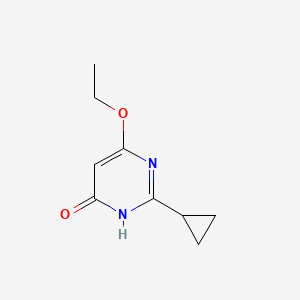
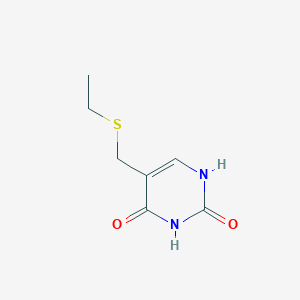
![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
